7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving pyridine and pyrimidine derivatives.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethyl ketones, which are valuable synthetic targets due to their unique properties.
Attachment of the methoxyphenyl and methoxypropyl groups: These groups can be introduced through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific molecular targets makes it valuable for investigating cellular mechanisms .
Medicine
Its unique chemical properties may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and products. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a sulfur atom in place of the nitrogen atom in the pyrimidine ring.
Uniqueness
The uniqueness of 7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18F3N3O3S |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18F3N3O3S/c1-27-9-5-8-25-16-15(17(26)24-18(25)29)12(19(20,21)22)10-13(23-16)11-6-3-4-7-14(11)28-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,24,26,29) |
InChI Key |
FWTYNYIPKQNJEZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3OC)C(F)(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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